N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide
Description
N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining an isoquinoline ring with a sulfonamide group and a triazole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-20-15(17-11-18-20)6-3-8-19-23(21,22)14-5-2-4-12-10-16-9-7-13(12)14/h2,4-5,7,9-11,19H,3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMJDBKKGVMGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.
Attachment of the Propyl Chain: The triazole derivative is then reacted with a propyl halide in the presence of a base to form the N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl] intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with isoquinoline-5-sulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfonamides, and various substituted derivatives.
Scientific Research Applications
N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and functional groups.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can interact with amino acid residues in proteins, affecting their function. These interactions lead to the modulation of various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole moiety.
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group.
Voriconazole: Another triazole antifungal agent with structural similarities.
Uniqueness
N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide is unique due to its combination of an isoquinoline ring, a triazole moiety, and a sulfonamide group. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
